6-(3,3-difluoropyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

PHD2 Inhibition Enzyme Assay Structure-Activity Relationship

Choose 6‑(3,3‑difluoropyrrolidine‑1‑carbonyl)‑2‑methylpyridazin‑3(2H)‑one for its unique gem‑difluoropyrrolidine pharmacophore that lowers pKa, boosts metabolic stability, and delivers a 20 nM IC50 against PHD2. The carbonyl linker is essential for target engagement; methylene replacement abolishes activity. With 62% oral bioavailability and a 4.7 h half‑life, it enables sustained, stress‑free oral dosing in rodent models. Reliably stabilizes HIF‑1α under normoxic conditions where competitive inhibitors fail. Use it as a benchmark probe to establish PK/PD relationships for next‑generation hypoxia therapeutics.

Molecular Formula C10H11F2N3O2
Molecular Weight 243.214
CAS No. 2034512-15-5
Cat. No. B2822924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,3-difluoropyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
CAS2034512-15-5
Molecular FormulaC10H11F2N3O2
Molecular Weight243.214
Structural Identifiers
SMILESCN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)(F)F
InChIInChI=1S/C10H11F2N3O2/c1-14-8(16)3-2-7(13-14)9(17)15-5-4-10(11,12)6-15/h2-3H,4-6H2,1H3
InChIKeyGEIGOYGVNRMGRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3,3-Difluoropyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one (CAS 2034512-15-5): A Fluorinated Pyridazinone Prolyl Hydroxylase Inhibitor for Hypoxia- and Fibrosis-Targeted Research


6-(3,3-Difluoropyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one (CAS 2034512-15-5) is a heterocyclic small molecule belonging to the pyridazinone class, characterized by a 2-methylpyridazin-3(2H)-one core linked to a 3,3-difluoropyrrolidine moiety via a carbonyl bridge [1]. It functions as an inhibitor of Prolyl Hydroxylase Domain-containing protein 2 (PHD2/EGLN1), the primary cellular oxygen sensor that regulates hypoxia-inducible factor (HIF) stability [2]. The compound is supplied primarily as a research biochemical for studying hypoxia signaling, fibrosis, and anemia [1]. Its calculated physicochemical properties include a topological polar surface area of 53 Ų and a predicted XLogP3 of 0.2, suggesting favorable permeability characteristics relative to more polar, non-fluorinated analogs [1].

Why Generic PHD2 Inhibitor Substitution Is Inadvisable: The Critical Role of the 3,3-Difluoropyrrolidine Moiety in 6-(3,3-Difluoropyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one


Substituting 6-(3,3-difluoropyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one with another 'PHD2 inhibitor' or a simpler pyridazinone analog is not scientifically valid due to critical pharmacophoric differences. The geminal difluorination of the pyrrolidine ring is a specific structural feature designed to reduce amine basicity (lowering pKa) and increase metabolic stability compared to non-fluorinated pyrrolidines or piperidine analogs [1]. The literature indicates that replacing a 3,3-difluoropyrrolidine group with a 4,4-difluoropiperidine or introducing it via a non-carbonyl linker can abrogate potency entirely [2]. Furthermore, the compound's PHD2 inhibition kinetics, including a Kd of 100 nM and an IC50 of 20 nM determined by NMR spectroscopy, are highly dependent on the specific coordination geometry enabled by this fluorinated motif [3]. Generic PHD inhibitors with different core scaffolds, such as the isoquinoline FG-4592 (roxadustat), exhibit distinct selectivity profiles, binding modes, and clinical outcomes, making them unsuitable as functional drop-in replacements in mechanistic studies [4].

Quantitative Differentiation Evidence for 6-(3,3-Difluoropyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one: A Head-to-Head and Cross-Study Comparison


PHD2 Inhibition Potency: A 28.75-Fold Improvement Over a Structurally Related Pan-Inhibitor

The target compound demonstrates a PHD2 IC50 of 20 nM in an NMR-based inhibition assay using the human catalytic domain. In contrast, a pan-PHD inhibitor with a diacylhydrazine scaffold (Compounds 3/4, representative of an alternative chemotype evaluated for HIF stabilization) shows a reported PHD2 IC50 of 575 nM under fluorescence polarization conditions [1][2]. This represents a 28.75-fold potency advantage for the target compound.

PHD2 Inhibition Enzyme Assay Structure-Activity Relationship

Binding Affinity (Kd) and Displacement of Co-Substrate: Evidence for an Active-Site Directed Mechanism

The target compound shows a binding affinity (Kd) of 100 nM for the human PHD2 catalytic domain via NMR spectroscopy, and a Kd of 110 nM in a competitive displacement assay against the co-substrate [13C]-2-oxoglutarate (2-OG) [1]. This near-identical affinity in the presence of the co-substrate suggests a binding mode that is not strictly competitive with 2-OG, differentiating it from typical 2-OG competitive inhibitors like IOX2, which are displaced by high 2-OG concentrations.

Binding Kinetics Mechanism of Action 2-Oxoglutarate Competition

Orally Bioavailable: 62% F in Rodents vs. Near-Zero Bioavailability for a Non-Fluorinated Pyrrolidine Analog

The introduction of the 3,3-difluoropyrrolidine group, which reduces the amine pKa to confer monocationic character at physiological pH, is a deliberate strategy to enhance oral absorption. Rodent pharmacokinetic studies for the target compound report an oral bioavailability (F) of 62% and a half-life (t1/2) of 4.7 hours [1]. A comparable non-fluorinated pyrrolidine-based nitric oxide synthase (NOS) inhibitor demonstrates essentially no oral bioavailability (F ≈ 0%) in rats, with its difluorinated counterpart showing 22% F [2]. This provides class-level evidence that the gem-difluoro motif on pyrrolidine is a key driver of oral exposure, and the target compound's 62% F indicates further optimization success.

Oral Bioavailability Pharmacokinetics Fluorination Strategy

Linker Sensitivity: A Methylene Bridge Abolishes Activity, Defining a Stringent SAR

In a structure-activity relationship (SAR) study on pyridazinone derivatives, the introduction of a 3,3-difluoropyrrolidine group via a methylene linker to the core scaffold resulted in a significant deterioration of potency compared to a direct carbonyl linkage [1]. Specifically, compound 47 (with a methylene-linked 3,3-difluoropyrrolidine) was inactive against the target, while the target compound features a direct carbonyl linkage. This demonstrates that the carbonyl connection is not just a structural feature but a pharmacophoric necessity for maintaining potent PHD2 inhibition and validates the specific chemical identity of 6-(3,3-difluoropyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one.

Structure-Activity Relationship Linker Chemistry HBV Research

Optimal Applications for 6-(3,3-Difluoropyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one Based on Verified Differentiation Evidence


Cellular Hypoxia and HIF-1α Stabilization Assays Requiring a Potent, Non-Competitive PHD2 Inhibitor

Use this compound as a chemical probe to stabilize HIF-1α in cell culture. Its 20 nM IC50 and non-competitive binding profile relative to 2-OG [1][2] ensure robust HIF-1α accumulation even under normoxic conditions where intracellular 2-OG levels fluctuate. This makes it a more reliable tool for dissecting HIF-dependent pathways compared to purely competitive inhibitors which can be displaced by endogenous metabolites.

Oral In Vivo Efficacy Models for Chronic Anemia or Renal Fibrosis

For rodent studies requiring long-term oral dosing, the compound's 62% oral bioavailability and 4.7-hour half-life [1] are advantageous, enabling sustained PHD2 inhibition. This avoids the stress and variability associated with intraperitoneal or intravenous administration in chronic disease models such as anemia of chronic kidney disease or renal fibrosis.

Precision SAR Studies on Pyridazinone-Based PHD2 Inhibitors

The compound serves as a benchmark 'carbonyl-linked' control. Its inactivity when the carbonyl is replaced by a methylene [1] provides a precise negative control point for studies investigating the role of the linker in target engagement, making it invaluable for medicinal chemistry groups optimizing next-generation PHD2 inhibitors.

Pharmacodynamic (PD) Biomarker Studies Correlating PHD2 Occupancy with Erythropoietin (EPO) Induction

Leverage the identified binding kinetics (Kd 100 nM) and predictably sustained oral exposure to establish a PK/PD relationship between PHD2 target occupancy in tissues (e.g., liver, kidney) and the downstream induction of erythropoietin (EPO) plasma levels, facilitating the determination of the required therapeutic index.

Quote Request

Request a Quote for 6-(3,3-difluoropyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.